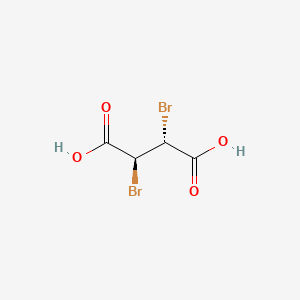

2,3-Dibromosuccinic acid

Description

The exact mass of the compound meso-2,3-Dibromosuccinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Br2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWGRXKOBIVTFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)Br)(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862120 | |

| Record name | 2,3-Dibromosuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystals. | |

| Record name | 2,3-Dibromosuccinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10348 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

526-78-3, 608-36-6 | |

| Record name | 2,3-Dibromosuccinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromosuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC100886 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dibromosuccinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1904 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2,3-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dibromosuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dibromosuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Stereoisomers of 2,3-Dibromosuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromosuccinic acid, a brominated derivative of succinic acid, is a molecule of significant interest in stereochemistry and organic synthesis. Its structure contains two chiral centers at the C2 and C3 positions, giving rise to multiple stereoisomers. An understanding of the distinct spatial arrangements of these isomers is crucial for their application in asymmetric synthesis and as chiral building blocks in the development of pharmaceuticals. This technical guide provides an in-depth overview of the stereoisomers of this compound, their physicochemical properties, and detailed experimental protocols for their synthesis and separation.

The Stereoisomers of this compound

This compound (HOOC-CHBr-CHBr-COOH) has two chiral carbons. The substituents on each chiral carbon are identical: a hydrogen atom, a bromine atom, a carboxyl group, and the other brominated carbon atom. This symmetry results in the existence of three stereoisomers: a pair of enantiomers and a meso compound.[1]

-

Enantiomers ((+)- and (-)-threo isomers): These two isomers are non-superimposable mirror images of each other. They are optically active, rotating plane-polarized light in equal but opposite directions. The racemic mixture, a 50:50 combination of the two enantiomers, is optically inactive due to external compensation.[1] The enantiomeric pair is also referred to as the threo diastereomer.

-

Meso Form (erythro isomer): This isomer possesses an internal plane of symmetry, making it achiral and optically inactive, despite having two chiral centers.[1] This is also known as the erythro diastereomer.

Physicochemical Properties

The stereoisomers of this compound exhibit distinct physical properties, which are summarized in the table below. These differences are critical for their separation and characterization.

| Property | (2R,3R)-(+)-2,3-Dibromosuccinic Acid | (2S,3S)-(-)-2,3-Dibromosuccinic Acid | Racemic (±)-2,3-Dibromosuccinic Acid | meso-(2R,3S)-2,3-Dibromosuccinic Acid |

| Synonyms | d-2,3-Dibromosuccinic acid | l-2,3-Dibromosuccinic acid | (±)-threo-2,3-Dibromosuccinic acid | erythro-2,3-Dibromosuccinic acid |

| CAS Number | 916065-44-6 | 916065-46-8 | 1114-00-7 | 608-36-6 |

| Molecular Formula | C₄H₄Br₂O₄ | C₄H₄Br₂O₄ | C₄H₄Br₂O₄ | C₄H₄Br₂O₄ |

| Molecular Weight | 275.88 g/mol | 275.88 g/mol | 275.88 g/mol | 275.88 g/mol |

| Melting Point | 157-158 °C (decomposes)[2] | 157-158 °C (decomposes)[2] | 167 °C[2] | 255-256 °C (decomposes); also reported as 270-273 °C[2] |

| Water Solubility | Very soluble in cold water[2] | Very soluble in cold water[2] | 20 g/L at 17 °C[2] | 20 g/L at 17 °C[2] |

| Optical Rotation | [α]D¹⁸ +147.8° (c=5 in ethyl acetate)[3] | [α]D¹³ -148.0° (c=5.8 in ethyl acetate)[3] | 0° | 0° |

| pKa₁ | 1.4 (general)[2] | 1.4 (general)[2] | 1.4 (general)[2] | 1.51[4] |

| pKa₂ | 3.4 (general)[2] | 3.4 (general)[2] | 3.4 (general)[2] | 2.71[4] |

Crystallographic Data

| Isomer | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| Racemic | Monoclinic | P 1 21/c 1 | 12.725 | 6.1670 | 10.228 | 90.00 | 111.980 | 90.00 | [5] |

| meso | Monoclinic | C2/c | 14.244 | 5.927 | 9.771 | 90.00 | 126.96 | 90.00 | [6] |

Experimental Protocols

Synthesis of meso-2,3-Dibromosuccinic Acid

The synthesis of the meso isomer is achieved through the anti-addition of bromine to fumaric acid.

Materials:

-

Fumaric acid

-

Bromine

-

Water

-

2 N Hydrochloric acid (for recrystallization)

Procedure: [7]

-

In a two-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, a suspension of 11.6 g (100 mmol) of fumaric acid in 40 mL of water is heated to boiling with stirring.

-

While maintaining the boiling and stirring, 5.7 mL (18 g, 110 mmol) of bromine is added dropwise. The rate of addition should be such that the brown color of the bromine disappears before the next drop is added. A slight excess of bromine should be present at the end of the addition.

-

The reaction mixture is then cooled to room temperature and further cooled in an ice bath to 10 °C, which will induce crystallization.

-

The crude product is collected by suction filtration and washed with ice-cold water.

-

Recrystallization from 2 N hydrochloric acid yields pure meso-2,3-dibromosuccinic acid. (Note: Using boiling water for recrystallization can lead to the elimination of HBr).

Synthesis of Racemic (±)-2,3-Dibromosuccinic Acid

The racemic mixture is synthesized via the syn-addition of bromine to maleic acid.[3]

Materials:

-

Maleic acid

-

Bromine

-

Water

Procedure: A common laboratory procedure involves the bromination of maleic acid in an aqueous solution. The stereochemistry of this reaction leads to the formation of the racemic mixture of the threo enantiomers.

Resolution of Racemic (±)-2,3-Dibromosuccinic Acid

The separation of the enantiomers from the racemic mixture is achieved through the formation of diastereomeric salts using a chiral resolving agent. A common method for resolving racemic acids is the use of an optically active base.

General Principle: [1]

-

The racemic acid is reacted with an enantiomerically pure chiral base (e.g., (-)-brucine, (-)-strychnine, or a chiral amine).

-

This reaction forms a mixture of two diastereomeric salts. Since diastereomers have different physical properties, they can be separated by fractional crystallization.

-

Once the diastereomeric salts are separated, each is treated with a strong acid to regenerate the respective pure enantiomer of this compound.

Visualizations

Caption: Relationship between the stereoisomers of this compound.

Caption: Experimental workflow for the synthesis and resolution of this compound stereoisomers.

References

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. This compound [drugfuture.com]

- 4. This compound | 608-36-6 | Benchchem [benchchem.com]

- 5. This compound, (2S,3S)- | C4H4Br2O4 | CID 6992601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Making sure you're not a bot! [oc-praktikum.de]

Physical and chemical properties of meso-2,3-Dibromosuccinic acid.

Meso-2,3-Dibromosuccinic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of meso-2,3-dibromosuccinic acid, a vital compound in organic synthesis and pharmaceutical research. This document details its characteristics, experimental protocols for its synthesis, and key chemical reactions, presented in a format tailored for scientific and research applications.

Physical and Chemical Properties

Meso-2,3-dibromosuccinic acid is a white crystalline solid at room temperature.[1] It is a dibrominated derivative of succinic acid and is notable for its stereochemistry, which plays a crucial role in its applications as a chiral building block in asymmetric synthesis.[2] The quantitative physical and chemical properties are summarized in the table below for ease of reference and comparison.

| Property | Value |

| Molecular Formula | C₄H₄Br₂O₄[2][3][4] |

| Molecular Weight | 275.88 g/mol [2][4] |

| CAS Number | 608-36-6[2][4] |

| Appearance | White to pale cream/yellow-beige powder or crystals[2][3][5][6] |

| Melting Point | 255-290 °C (decomposes)[4][5][7][8] |

| Boiling Point | ~262.4 - 352 °C (Predicted)[3][4][5] |

| Density | ~2.486 - 2.5 g/cm³[4][5][9] |

| Water Solubility | 20 g/L at 17 °C[1][5][7][8] |

| Solubility in other solvents | Soluble in alcohol and ether; slightly soluble in methenyl chloride[4][10] |

| pKa₁ | 1.4 - 1.51[5][7] |

| pKa₂ | 2.71 - 3.4[5][7] |

| Partition Coefficient (log Kow) | -0.21 to 0.74[3][7] |

Spectroscopic Data:

-

¹H NMR: Spectral data is available.[11]

Experimental Protocols

Synthesis of meso-2,3-Dibromosuccinic Acid from Fumaric Acid

A common and well-documented method for the synthesis of meso-2,3-dibromosuccinic acid is the electrophilic addition of bromine to fumaric acid in an aqueous medium.[17][18][19][20]

Materials and Equipment:

-

Fumaric acid

-

Bromine

-

Water

-

2N Hydrochloric acid (for recrystallization)

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser

-

Heating mantle or oil bath

-

Ice bath

-

Büchner funnel and suction flask

-

Desiccator

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, a suspension of fumaric acid in water is prepared.[20]

-

The mixture is heated to boiling while being vigorously stirred.[17][20]

-

Bromine is added dropwise to the boiling suspension. The rate of addition should be controlled such that the brown color of the bromine dissipates before the next drop is added.[17]

-

After the addition is complete, a slight excess of bromine should be present, indicated by a persistent reddish color in the solution.[17][20]

-

The reaction mixture is then cooled in an ice bath to induce crystallization of the product.[17][20]

-

The crude product is collected by vacuum filtration using a Büchner funnel and washed with cold water to remove any unreacted bromine and hydrobromic acid.[17][20]

-

The crude product is dried in a desiccator.[17]

Purification:

-

The crude meso-2,3-dibromosuccinic acid can be purified by recrystallization from 2N hydrochloric acid. It is important to avoid using boiling water for recrystallization, as this can lead to the elimination of hydrogen bromide.[17] Alternatively, crystallization from distilled water at temperatures below 70°C can be employed.[5][6]

Workflow Diagram:

Chemical Properties and Reactivity

Meso-2,3-dibromosuccinic acid is a relatively stable compound under normal conditions but exhibits reactivity characteristic of a dibrominated carboxylic acid.[3]

Stability and Storage:

-

The compound is stable under normal temperatures and pressures.[3]

-

It should be stored in a cool, dry, well-ventilated area in a tightly closed container.[5][10]

Incompatibilities:

Reactivity:

-

Dehydrobromination: Elimination of hydrogen bromide from meso-2,3-dibromosuccinic acid can occur, though not as readily as from its racemic diastereomer.[21] This reaction can lead to the formation of bromomaleic or bromofumaric acid, particularly upon extended heating in aqueous solutions.[17]

-

Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of various pharmaceutical agents.[2][8] For instance, it is a precursor in the synthesis of 2,3-dimercaptosuccinic acid.[4]

-

Organic Synthesis: Its bromine substituents provide reactive sites, making it a valuable building block for creating more complex molecules.[4][8]

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. meso-2,3-Dibromosuccinic acid(526-78-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. innospk.com [innospk.com]

- 5. meso-2,3-Dibromosuccinic acid One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. meso-2,3-Dibromosuccinic acid | 608-36-6 [chemicalbook.com]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. lookchem.com [lookchem.com]

- 9. meso-2,3-Dibromosuccinic acid | CAS#:608-36-6 | Chemsrc [chemsrc.com]

- 10. meso-2,3-Dibromosuccinic acid, 98%, Thermo Scientific 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. meso-2,3-Dibromosuccinic acid(608-36-6) 1H NMR [m.chemicalbook.com]

- 12. 2,3-Dibromosuccinic acid, meso- | C4H4Br2O4 | CID 641611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. This compound(526-78-3) 13C NMR [m.chemicalbook.com]

- 15. meso-2,3-Dibromosuccinic acid(608-36-6) IR Spectrum [chemicalbook.com]

- 16. This compound(526-78-3) IR Spectrum [chemicalbook.com]

- 17. Making sure you're not a bot! [oc-praktikum.de]

- 18. US3465037A - Production of meso this compound - Google Patents [patents.google.com]

- 19. Solved Organic Chemistry I Lab Experiment 9-Synthesis of | Chegg.com [chegg.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. 2-Bromomaleic acid - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solid State: A Technical Guide to the Crystal Structures of 2,3-Dibromosuccinic Acid Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structures of the meso and racemic forms of 2,3-dibromosuccinic acid. A comprehensive understanding of the three-dimensional arrangement of these stereoisomers in the solid state is crucial for applications in drug design, materials science, and stereoselective synthesis, where molecular conformation and intermolecular interactions dictate physical and chemical properties. This document outlines detailed experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis of these compounds, complemented by a comparative summary of their key crystallographic parameters.

Synthesis and Crystallization of this compound Stereoisomers

The distinct stereochemical outcomes of the bromination of maleic and fumaric acids provide a classic method for the targeted synthesis of the racemic and meso isomers of this compound, respectively.

Synthesis of meso-2,3-Dibromosuccinic Acid

The synthesis of the meso isomer is achieved through the electrophilic addition of bromine to fumaric acid.

Experimental Protocol:

-

Reaction Setup: A suspension of fumaric acid in an aqueous solution of potassium bromide and bromine is prepared. For instance, an aqueous solution (2.5 ml) with concentrations of 0.69 mol L⁻¹ fumaric acid, 2.1 mol L⁻¹ KBr, and 1.9 mol L⁻¹ Br₂ can be used.[1]

-

Reaction Conditions: The reaction mixture is heated in a boiling water bath. To maintain a constant volume and prevent the precipitation of KBr, deionized water is added as needed.[1]

-

Crystallization and Isolation: After approximately 10 minutes of heating, crystals of meso-2,3-dibromosuccinic acid form. The crystals are isolated by vacuum filtration.[1]

-

Drying: The collected crystals are placed in a heated cabinet at 373 K for one hour to ensure they are thoroughly dry.[1]

Synthesis of racemic-(±)-2,3-Dibromosuccinic Acid

The racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromosuccinic acid is synthesized by the bromination of maleic acid.

Experimental Protocol:

-

Reactant Preparation: Maleic acid is dissolved in a suitable solvent, typically water.

-

Bromination: Elemental bromine is added to the solution of maleic acid. The reaction proceeds via an anti-addition mechanism, leading to the formation of the racemic mixture.

-

Crystallization: Single crystals suitable for X-ray diffraction are typically grown from an aqueous solution. The racemic compound crystallizes, incorporating both enantiomers in the unit cell.

X-ray Crystallography Experimental Protocols

The determination of the crystal structures of the meso and racemic forms of this compound was carried out using single-crystal X-ray diffraction. The following sections summarize the experimental conditions reported in the literature.

meso-2,3-Dibromosuccinic Acid

The crystal structure of meso-2,3-dibromosuccinic acid was determined by Eriksson, Fischer, Lind, and Zazzi in 2006.

Data Collection and Refinement:

-

Diffractometer: Bruker–Nonius KappaCCD area-detector.[1]

-

Radiation: Molybdenum Kα radiation (λ = 0.71073 Å).[1]

-

Temperature: Data was collected at 298 K.[1]

-

Structure Solution and Refinement: The structure was solved using direct methods and refined on F². Hydrogen atoms were located in a difference Fourier map and refined using a riding model.[1]

racemic-(±)-2,3-Dibromosuccinic Acid

The crystal structure of the racemic form was reported by Bolte and Degen in 2000.

Data Collection and Refinement:

-

Radiation: Molybdenum Kα radiation (λ = 0.71073 Å).[2]

-

Temperature: Data was collected at a low temperature of 173 K.[2]

-

Structure Solution and Refinement: The specific diffractometer is not mentioned in the available abstracts, but the structure was solved and refined to a final R-factor of 0.035 for all reflections.[2]

Comparative Crystallographic Data

The crystallographic data for the meso and racemic forms of this compound reveal significant differences in their solid-state packing and molecular arrangements. A summary of the key parameters is presented below.

Unit Cell Parameters

| Parameter | meso-2,3-Dibromosuccinic Acid | racemic-(±)-2,3-Dibromosuccinic Acid |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c | P 1 2₁/c 1 |

| a (Å) | 14.244 | 12.725 |

| b (Å) | 5.1664 | 6.167 |

| c (Å) | 11.3736 | 10.228 |

| α (°) ** | 90 | 90 |

| β (°) | 117.684 | 111.98 |

| γ (°) | 90 | 90 |

| Volume (ų) ** | 741.17 | 744.3 |

| Z | 4 | 4 |

| T (K) | 298 | 173 |

| Reference | Eriksson et al. (2006)[1] | Bolte & Degen (2000)[2] |

Selected Bond Lengths and Angles

A detailed comparison of intramolecular geometry is essential for understanding the conformational differences imposed by the crystal packing. The following table presents selected bond lengths and angles for both isomers.

| Bond/Angle | meso-2,3-Dibromosuccinic Acid (Å or °) | racemic-(±)-2,3-Dibromosuccinic Acid (Å or °) |

| Br1-C2 | 1.969 | Data requires CIF access |

| C1-C2 | 1.605 | Data requires CIF access |

| C2-C2' | 1.403 | Data requires CIF access |

| O1-C1 | 1.229 | Data requires CIF access |

| O2-C1 | 1.244 | Data requires CIF access |

| O2-C1-O1 | Data requires CIF access | Data requires CIF access |

| O2-C1-C2 | Data requires CIF access | Data requires CIF access |

| Br1-C2-C1 | Data requires CIF access | Data requires CIF access |

| Reference | Eriksson et al. (2006)[1] | Bolte & Degen (2000)[2] |

(Note: Access to the full Crystallographic Information Files (CIFs) from the CCDC for the meso form (deposition number 296661) and the COD for the racemic form (entry 2011377) is required to complete the bond length and angle data for the racemic isomer.)

Experimental and Logical Workflow Visualization

The following diagram illustrates the overall workflow from the selection of starting materials to the final crystal structure analysis of the this compound stereoisomers.

Caption: Experimental workflow for the synthesis and crystal structure analysis of this compound stereoisomers.

Conclusion

This technical guide has provided a detailed overview of the synthesis and crystal structure analysis of meso and racemic this compound. The presented experimental protocols offer a practical basis for the preparation and characterization of these compounds. The comparative analysis of their crystallographic data highlights the profound impact of stereochemistry on the solid-state architecture of molecules. This fundamental knowledge is invaluable for researchers in the pharmaceutical and materials science fields, enabling a more rational approach to the design of crystalline materials with desired properties. Further investigation into the complete bond length and angle data from the respective CIF files is recommended for a more granular comparative analysis.

References

The Stereospecific Bromination of Fumaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the stereochemistry of the electrophilic addition of bromine to fumaric acid, a classic example of a stereospecific reaction in organic chemistry. A comparative analysis with its geometric isomer, maleic acid, is included to underscore the principles of stereochemical control. This document provides detailed experimental protocols, quantitative data, and mechanistic visualizations to serve as a comprehensive resource for professionals in research and drug development.

Core Principles: Stereochemistry of Bromine Addition

The addition of bromine to an alkene proceeds via an electrophilic addition mechanism. The key intermediate in this reaction is a cyclic bromonium ion, which is formed by the interaction of the bromine molecule with the π-electrons of the carbon-carbon double bond.[1][2] This intermediate is then attacked by a bromide ion in an SN2-like fashion. The geometry of the starting alkene dictates the stereochemical outcome of the product, making this reaction highly stereospecific.[3]

Bromination of Fumaric Acid (trans-Butenedioic Acid)

Fumaric acid, the trans-isomer of butenedioic acid, undergoes anti-addition of bromine.[1] The initial formation of the bromonium ion occurs on one face of the planar alkene. The subsequent backside attack by the bromide ion on one of the carbons of the cyclic intermediate can occur with equal probability from two directions. However, due to the trans configuration of the starting material, both pathways lead to the formation of the same achiral meso-compound: (2R,3S)-2,3-dibromosuccinic acid.[1][4] This product possesses a plane of symmetry and is therefore optically inactive.[4]

Bromination of Maleic Acid (cis-Butenedioic Acid)

In contrast, the bromination of maleic acid, the cis-isomer, also proceeds through an anti-addition mechanism. However, the cis geometry of the starting material results in the formation of a racemic mixture of two enantiomers: (2R,3R)-2,3-dibromosuccinic acid and (2S,3S)-2,3-dibromosuccinic acid.[1][5] The backside attack of the bromide ion on the bromonium ion intermediate formed from maleic acid leads to two non-superimposable mirror-image products in equal amounts.[2]

Quantitative Data Summary

The stereospecific nature of the bromination of fumaric and maleic acids is clearly reflected in the distinct physical properties of their respective products.

| Starting Material | Product Stereochemistry | Melting Point (°C) | Typical Yield (%) |

| Fumaric Acid | meso-2,3-Dibromosuccinic Acid | 255-256 (decomposes) | 51-62 |

| Maleic Acid | (±)-2,3-Dibromosuccinic Acid (Racemic Mixture) | 168-170 | 95-96 |

Experimental Protocols

The following are detailed methodologies for the laboratory-scale synthesis of meso- and racemic-2,3-dibromosuccinic acid.

Synthesis of meso-2,3-Dibromosuccinic Acid from Fumaric Acid

Materials:

-

Fumaric acid

-

Bromine

-

Potassium bromide

-

Deionized water

-

Ice

Equipment:

-

25-mL Erlenmeyer flask

-

Boiling water bath

-

Ice-water bath

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Oven

Procedure: [6]

-

Prepare a stock solution of bromine by dissolving 7.75 g of bromine and 6.25 g of potassium bromide in 10 mL of water in a 25-mL volumetric flask, and then diluting to the mark with water. Caution: Bromine is toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment.

-

Weigh 200 mg of fumaric acid into a 25-mL Erlenmeyer flask.

-

Add 2.5 mL of the stock bromine solution to the flask.

-

Mix the contents and place the flask in a boiling water bath. The solution will become a clear orange.

-

After 6-10 minutes, a white precipitate will form, and the solution color will fade to light yellow. Continue heating for a total of 10-12 minutes.

-

Remove the flask from the water bath and cool it in an ice-water bath.

-

Collect the crystalline product by vacuum filtration and wash with ice water.

-

Dry the product in an oven at 100 °C.

-

The expected product is meso-2,3-dibromosuccinic acid with a melting point of 261-266 °C (literature: 255-256 °C).[6] The yield is typically between 280 and 360 mg (51-62%).[6]

Synthesis of racemic-2,3-Dibromosuccinic Acid from Maleic Acid

Materials:

-

Maleic acid

-

Anhydrous ether

-

Bromine

-

Petroleum ether

-

Ice

Equipment:

-

Test tube

-

Warm water bath

-

Ice-water bath

-

Glass rod

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure: [6]

-

Caution: All equipment and reagents must be dry.

-

Weigh 200 mg of maleic acid into a test tube and add 2 mL of anhydrous ether.

-

In a fume hood, add a solution of bromine in a non-polar solvent (e.g., carbon tetrachloride or dichloromethane) dropwise until a persistent orange color is observed.

-

If no precipitate forms, allow the solution to stand for 10-15 minutes until the deep orange color fades to pale orange or yellow.

-

Remove the ether by placing the test tube in a beaker of warm water in a fume hood, leaving a pale orange or yellow solid.

-

Cool the test tube in an ice-water bath for a few minutes.

-

Add petroleum ether and use a glass rod to break up the solid.

-

Collect the product by vacuum filtration, rinse with a few milliliters of petroleum ether, and air dry.

-

The expected product is racemic-2,3-dibromosuccinic acid with a melting point of 168-170 °C (literature: 166-167 °C).[6] Yields are typically high, around 440-450 mg (95-96%).[6]

Mechanistic Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key mechanistic steps and the experimental workflow.

Caption: Reaction mechanism for the bromination of fumaric acid.

Caption: Reaction mechanism for the bromination of maleic acid.

Caption: Comparative experimental workflow for the bromination of fumaric and maleic acids.

References

- 1. norbidar.com [norbidar.com]

- 2. ch.ic.ac.uk [ch.ic.ac.uk]

- 3. US3465037A - Production of meso 2,3-dibromosuccinic acid - Google Patents [patents.google.com]

- 4. Solved Explain how the addition of bromine to maleic acid | Chegg.com [chegg.com]

- 5. benchchem.com [benchchem.com]

- 6. A microscale synthesis of the diastereomers of this compound - ProQuest [proquest.com]

An In-depth Technical Guide to the Reaction Mechanism of Maleic Acid Bromination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism governing the bromination of maleic acid. The document details the underlying principles of the electrophilic addition, the stereochemical outcomes, and practical experimental considerations. Quantitative data, where available in the public domain, has been summarized, and detailed experimental protocols are provided to facilitate the replication and further investigation of this classic organic reaction.

Core Reaction Mechanism: Electrophilic Addition

The bromination of maleic acid is a prime example of an electrophilic addition reaction, a fundamental transformation in organic chemistry.[1][2][3] The electron-rich carbon-carbon double bond in maleic acid acts as a nucleophile, attacking the electrophilic bromine molecule.

The reaction proceeds through a multi-step mechanism:

-

Polarization of Bromine: As the bromine molecule (Br₂) approaches the π-electron cloud of the double bond, the electron density in the Br-Br bond is polarized. This induces a temporary dipole, creating a δ+ (electrophilic) and a δ- end.

-

Formation of a Cyclic Bromonium Ion: The nucleophilic double bond attacks the electrophilic bromine atom, displacing a bromide ion (Br⁻). This results in the formation of a three-membered ring intermediate known as a cyclic bromonium ion.[2][4] This intermediate is key to understanding the stereochemical outcome of the reaction.

-

Nucleophilic Attack by Bromide Ion: The displaced bromide ion then acts as a nucleophile and attacks one of the carbon atoms of the bromonium ion. This attack occurs from the side opposite to the bulky bromonium ion ring, leading to an anti-addition of the two bromine atoms.[4][5]

This stereospecific anti-addition is a hallmark of the bromination of alkenes and is crucial for predicting the stereochemistry of the product.

Stereochemistry of the Reaction

The stereochemistry of the starting material, maleic acid (the cis-isomer of butenedioic acid), dictates the stereochemistry of the product. The anti-addition of bromine to the cis-alkene results in the formation of a racemic mixture of the (2R,3R)- and (2S,3S)-2,3-dibromosuccinic acid enantiomers.[6] In contrast, the bromination of fumaric acid (the trans-isomer) yields the achiral meso-2,3-dibromosuccinic acid.[4][5]

This stereospecificity is a direct consequence of the bromonium ion intermediate and the subsequent backside attack by the bromide ion.

Quantitative Data

While the qualitative aspects of the maleic acid bromination are well-documented, comprehensive quantitative data on reaction kinetics and yields under varied conditions are not extensively available in readily accessible literature. The following tables summarize the available information and highlight areas where further experimental data is needed.

Table 1: Product Yields for the Bromination of Dicarboxylic Acids

| Starting Material | Product | Typical Yield (%) | Conditions | Reference |

| Fumaric Acid | meso-2,3-Dibromosuccinic Acid | 72-84 | Aqueous, boiling | Organic Syntheses |

| Maleic Acid | (±)-2,3-Dibromosuccinic Acid | Data not readily available | Aqueous | - |

| Fumaric Acid | meso-2,3-Dibromosuccinic Acid | ~80 (small scale), up to 50 (industrial scale) | Aqueous, high temperature | US Patent 3,465,037 |

| Maleic/Fumaric Acid | meso-2,3-Dibromosuccinic Acid | Good yields | Aqueous HBr, 50-90°C | US Patent 3,465,037 |

Table 2: Spectroscopic Data for 2,3-Dibromosuccinic Acid

| Compound | 1H NMR (Solvent) | 13C NMR (Solvent) | Melting Point (°C) | Reference |

| (±)-2,3-Dibromosuccinic Acid | Data not readily available in tabular format | Data not readily available in tabular format | 167 | --INVALID-LINK-- |

| meso-2,3-Dibromosuccinic Acid | 4.85 ppm (s, 2H, CHBr) (DMSO-d6) | 50.1 ppm (CHBr), 168.9 ppm (COOH) (DMSO-d6) | 255-256 (decomposition) | --INVALID-LINK-- |

Note: The lack of readily available, tabulated quantitative data for the bromination of maleic acid presents an opportunity for further research to systematically investigate the effects of solvent, temperature, and catalysts on reaction rates and yields.

Experimental Protocols

The following are detailed methodologies for the bromination of dicarboxylic acids. While the first protocol is for fumaric acid, it can be adapted for maleic acid.

Protocol 1: Aqueous Bromination of Fumaric Acid (Adaptable for Maleic Acid)

This procedure is adapted from Organic Syntheses.

Materials:

-

Fumaric acid (or Maleic acid)

-

Bromine

-

Water

-

2 L three-necked round-bottomed flask

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter flask

Procedure:

-

In the 2 L three-necked flask, place 116 g (1.0 mole) of fumaric acid and 400 mL of water.

-

Stir the mixture to ensure the acid is thoroughly wetted.

-

Heat the suspension to boiling with vigorous stirring.

-

From the dropping funnel, add 160 g (51.2 mL, 1.0 mole) of bromine at a rate that maintains a steady reflux. The addition should take approximately one hour.

-

After the addition is complete, the solution should have a slight reddish-brown color, indicating a small excess of bromine. If not, add a small amount of additional bromine.

-

Cool the reaction mixture in an ice bath to 10°C with continuous stirring.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the product with cold water to remove any remaining hydrobromic acid and excess bromine.

-

Dry the product at room temperature. The expected yield for fumaric acid is 72-84%.

Protocol 2: Bromination in a Sealed Tube

This method is suitable for smaller-scale reactions.

Materials:

-

Maleic acid

-

Bromine

-

Water

-

Heavy-walled glass tube

-

Heat source (e.g., oven or heating block)

Procedure:

-

Place 1.16 g (0.01 mole) of maleic acid, 1.60 g (0.51 mL, 0.01 mole) of bromine, and 1 mL of water into a heavy-walled glass tube.

-

Carefully seal the tube.

-

Heat the sealed tube to 100°C for several hours.

-

After cooling, carefully open the tube in a fume hood.

-

Isolate the product by filtration and wash with cold water.

-

Recrystallize the product from a suitable solvent if necessary.

Visualizations

The following diagrams, generated using Graphviz, illustrate the key pathways and workflows discussed in this guide.

Caption: Reaction mechanism of maleic acid bromination.

Caption: A typical experimental workflow for the bromination of maleic acid.

References

- 1. This compound, meso- | C4H4Br2O4 | CID 641611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. meso-2,3-Dibromosuccinic acid(608-36-6) 1H NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. US3262972A - Bromine catalyzed isomerization of maleic acid to fumaric acid in the presence of a peroxide - Google Patents [patents.google.com]

- 5. Method of Analysis for Maleic Acid | Pharmaguideline [pharmaguideline.com]

- 6. Bromine-mediated electrochemical refinery towards tartaric acid - EES Catalysis (RSC Publishing) DOI:10.1039/D4EY00259H [pubs.rsc.org]

Chiral Centers in 2,3-Dibromosuccinic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the stereoisomerism of 2,3-dibromosuccinic acid, a molecule of significant interest in organic synthesis and pharmaceutical development. We will delve into the structural nuances arising from its chiral centers, the distinct properties of its stereoisomers, and the experimental procedures for their synthesis and separation.

Understanding the Stereoisomers of this compound

This compound (C₄H₄Br₂O₄) is a dicarboxylic acid containing two chiral centers at carbons 2 and 3. This structural feature gives rise to three distinct stereoisomers: a pair of enantiomers ((+)- and (-)-2,3-dibromosuccinic acid) and an achiral meso compound.

The enantiomeric pair, collectively known as the racemic mixture or (±)-2,3-dibromosuccinic acid, are non-superimposable mirror images of each other. They exhibit equal and opposite optical activity. The meso form, on the other hand, possesses an internal plane of symmetry and is, therefore, optically inactive.

The relationship between these stereoisomers can be visualized as follows:

Quantitative Data of Stereoisomers

The distinct spatial arrangements of the stereoisomers of this compound lead to different physical and chemical properties. A summary of these properties is presented in the table below.

| Property | meso-2,3-Dibromosuccinic Acid | (±)-2,3-Dibromosuccinic Acid (Racemic) | (+)-2,3-Dibromosuccinic Acid | (-)-2,3-Dibromosuccinic Acid |

| Melting Point (°C) | 255-256 (decomposes)[1] | 167[1] | 157-158[1] | 157-158 (decomposes)[1] |

| Specific Rotation ([α]D) | 0° | 0° | +147.8° (in ethyl acetate) | -148.0° (in ethyl acetate) |

| pKa₁ | 1.40[1] | 1.40[1] | Not specified | Not specified |

| pKa₂ | 3.40[1] | 3.40[1] | Not specified | Not specified |

Experimental Protocols

The synthesis of the different stereoisomers of this compound is stereospecific, relying on the geometry of the starting alkene.

Synthesis of meso-2,3-Dibromosuccinic Acid from Fumaric Acid

The anti-addition of bromine to the trans-double bond of fumaric acid results in the formation of the meso isomer.

References

Theoretical Acidity of 2,3-Dibromosuccinic Acid Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental acidity, expressed as pKa values, of the stereoisomers of 2,3-dibromosuccinic acid: the chiral enantiomers (2R,3R) and (2S,3S), and the achiral meso form. This document summarizes available quantitative data, details relevant experimental and computational methodologies, and illustrates the logical relationships between stereoisomerism and acidity.

Introduction to Stereoisomerism and Acidity in this compound

This compound is a dicarboxylic acid with two chiral centers, giving rise to three stereoisomers: a pair of enantiomers ((2R,3R)- and (2S,3S)-2,3-dibromosuccinic acid) and a meso compound ((2R,3S)-2,3-dibromosuccinic acid). The spatial arrangement of the two bromine atoms and two carboxylic acid groups in these isomers influences their intramolecular interactions, which in turn is expected to affect their acidity.

The two pKa values of a dicarboxylic acid (pKa1 and pKa2) correspond to the sequential deprotonation of the two carboxylic acid groups. The proximity and relative orientation of these acidic groups, as dictated by the stereochemistry, can lead to differences in the pKa values between the diastereomers (the enantiomeric pair and the meso form). Factors such as intramolecular hydrogen bonding and electrostatic repulsion between the carboxylate groups play a significant role.

Quantitative pKa Data

Reported experimental pKa values for this compound are available, although the specific isomer is not always clearly stated in all sources. The table below summarizes the available data. It is important to note that due to differing spatial arrangements, theoretical calculations would predict distinct pKa values for the diastereomers.

| Isomer/Mixture | pKa1 | pKa2 | Temperature (°C) | Reference |

| Not Specified | 1.4 | 3.4 | Not Specified | [1] |

It is crucial for researchers to consider that the unspecified values may represent a mixture of isomers, which could obscure the distinct acidic properties of the individual stereoisomers.

Theoretical pKa Prediction: A General Workflow

A generalized workflow for the theoretical pKa prediction of the this compound isomers is outlined below. This process involves calculating the Gibbs free energy change for the deprotonation reactions in an aqueous environment.

Experimental pKa Determination: A General Protocol

Potentiometric titration is a standard and accurate method for determining pKa values. The following is a detailed, generalized protocol that can be adapted for the determination of the pKa values of the this compound isomers.

Objective: To determine the pKa1 and pKa2 values of a this compound isomer in an aqueous solution.

Materials:

-

This compound isomer (high purity)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M), carbonate-free

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining constant ionic strength

-

High-purity water (deionized and degassed)

-

pH calibration buffers (e.g., pH 4.01, 7.00, 10.01)

-

Potentiometer with a pH electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Titration vessel

Protocol:

-

Preparation of the Analyte Solution:

-

Accurately weigh a sample of the this compound isomer.

-

Dissolve the sample in a known volume of high-purity water containing a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength. The final concentration of the acid should be in the millimolar range.

-

-

Instrumentation Setup and Calibration:

-

Calibrate the pH electrode using at least two standard buffer solutions that bracket the expected pKa values.

-

Set up the titration apparatus with the pH electrode and a temperature probe immersed in the analyte solution.

-

Place the titration vessel on a magnetic stirrer and ensure gentle, constant stirring.

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Add the standardized NaOH solution in small, precise increments using the burette.

-

After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Continue the titration well past the second equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to obtain the titration curve.

-

The pKa values can be determined from the half-equivalence points. pKa1 is the pH at the first half-equivalence point, and pKa2 is the pH at the second half-equivalence point.

-

Alternatively, the equivalence points can be more accurately determined from the maxima of the first derivative of the titration curve (ΔpH/ΔV).

-

The logical flow of this experimental procedure is depicted in the following diagram:

Influence of Stereochemistry on Acidity

The difference in the spatial arrangement of the two carboxylic acid groups in the threo (racemic) and erythro (meso) isomers of 2,3-dihalogenated succinic acids is expected to result in different pKa values.

-

pKa1: The removal of the first proton is influenced by the stability of the resulting monoanion. Intramolecular hydrogen bonding between the remaining carboxylic acid group and the newly formed carboxylate can stabilize the monoanion, making the first proton more acidic (lower pKa1). The stereochemistry will determine the feasibility and strength of this hydrogen bond.

-

pKa2: The removal of the second proton is significantly affected by the electrostatic repulsion from the existing negative charge of the first carboxylate group. The closer the two carboxylate groups are in the dianion, the greater the repulsion, and the less acidic the second proton will be (higher pKa2). The conformational preferences of the different isomers will dictate the average distance between these groups.

The logical relationship between the stereoisomers and their expected differential acidity is shown below:

Conclusion

The acidity of the stereoisomers of this compound is a nuanced topic influenced by their three-dimensional structure. While some experimental data is available, further research, both theoretical and experimental, is required to definitively assign pKa values to each specific isomer and to fully elucidate the structure-acidity relationships. The methodologies outlined in this guide provide a robust framework for conducting such investigations, which are essential for applications in drug development and other areas of chemical research where precise control and understanding of a molecule's ionization state are critical.

References

Solubility Profile of 2,3-Dibromosuccinic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-dibromosuccinic acid, a key intermediate in various synthetic processes. Understanding the solubility of this compound is crucial for its application in organic synthesis, purification, and formulation development. This document compiles available solubility data, outlines experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various solvent systems. It is influenced by several factors, including the chemical structure of the solute and solvent (polarity, hydrogen bonding capacity), temperature, and the presence of different stereoisomers. This compound can exist as different stereoisomers, primarily the meso form and the racemic (DL) mixture, which exhibit distinct physical properties, including melting points and likely, solubilities.

Quantitative Solubility Data

Quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively available in published literature. The existing data is summarized in the table below. It is important to note that there are some discrepancies in the reported water solubility, which may be attributable to the specific stereoisomer being studied.

| Solvent | Isomer/Mixture | Temperature (°C) | Solubility |

| Water | meso or DL-form | 17 | 20 g/L |

Qualitative Solubility Profile

Qualitative solubility information provides valuable guidance for solvent selection in various applications. The table below summarizes the observed solubility of this compound in different organic solvents based on available literature.

| Solvent Class | Solvent | Solubility | Reference |

| Protic Solvents | |||

| Water | Slightly soluble to Very Soluble in cold water; Soluble in hot water.[1][2][3][4] | ||

| Alcohols (Methanol, Ethanol) | Soluble.[1][2][3][4] | ||

| Aprotic Solvents | |||

| Ethers (Diethyl ether) | Soluble.[1][2][4] | ||

| Ketones (Acetone) | Soluble.[3] | ||

| Esters (Ethyl acetate) | Very Soluble.[3] | ||

| Halogenated (Methylene chloride) | Slightly Soluble.[1] | ||

| Halogenated (Chloroform, Carbon tetrachloride) | Sparingly Soluble.[3] | ||

| Apolar (Petroleum ether) | Sparingly Soluble.[3] | ||

| Amides (Dimethylformamide - DMF) | May dissolve.[5] | ||

| Sulfoxides (Dimethyl sulfoxide (B87167) - DMSO) | May dissolve.[5] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (specify isomer if known)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution reaches saturation. Continuous agitation is necessary.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted solution using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis × Dilution factor × Volume of flask) / Initial volume of supernatant

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is recommended to perform experimental solubility determinations using the protocols outlined, paying close attention to the isomeric form of the compound.

References

A Comprehensive Technical Guide to the Thermochemical Profile of 2,3-Dibromosuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

Physicochemical and Thermochemical Data

Quantitative data for 2,3-dibromosuccinic acid is summarized below. It is important to note the absence of experimentally determined thermochemical values in publicly accessible databases. The data presented primarily consists of physical properties.

Table 1: Physicochemical Properties of this compound Stereoisomers

| Property | meso-2,3-Dibromosuccinic Acid | (±)-2,3-Dibromosuccinic Acid (racemic) |

| Molecular Formula | C₄H₄Br₂O₄ | C₄H₄Br₂O₄ |

| Molecular Weight | 275.88 g/mol [1] | 275.88 g/mol [2] |

| Melting Point | 288-290 °C (decomposes)[3] | 167 °C[2] |

| Water Solubility | 20 g/L (at 17 °C)[4] | Very soluble[2] |

| Appearance | White to pale yellow-beige powder[3] | Crystals[2] |

Note: Specific thermochemical data, including standard enthalpy of formation (ΔHf°), standard molar entropy (S°), and heat capacity (Cp), for this compound are not well-documented in the reviewed literature. The determination of these values would require dedicated calorimetric studies.

Experimental Protocols

Detailed experimental methodologies are crucial for the synthesis and analysis of this compound. Below are protocols for its synthesis and a general method for determining thermochemical data.

Synthesis of meso-2,3-Dibromosuccinic Acid via Bromination of Fumaric Acid

The synthesis of the meso isomer of this compound is achieved through the electrophilic addition of bromine to fumaric acid. This reaction is stereospecific, with the anti-addition of bromine to the trans-alkene (fumaric acid) yielding the meso product.

Materials:

-

Fumaric acid

-

Liquid bromine

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter flask

-

2 N Hydrochloric acid (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, a suspension of fumaric acid in water is heated to boiling with stirring.[5]

-

Liquid bromine is added dropwise to the boiling suspension. The rate of addition is controlled to allow for the dissipation of the bromine color after each drop, indicating its consumption in the reaction.[5] A slight excess of bromine should be present at the end of the addition.[5]

-

After the addition is complete, the reaction mixture is cooled to room temperature and then further cooled in an ice bath to induce crystallization of the product.[5]

-

The crude product is collected by vacuum filtration using a Büchner funnel and washed with cold water to remove unreacted bromine and hydrobromic acid.[6]

-

The crude product can be purified by recrystallization from 2 N hydrochloric acid to yield colorless crystals of meso-2,3-dibromosuccinic acid.[5] Using boiling water for recrystallization should be avoided as it can lead to the elimination of HBr.[5]

General Protocol for a Calorimetric Determination of Enthalpy of Reaction

While specific calorimetric data for this compound is not available, the following general protocol outlines how the enthalpy of a reaction, such as its dissolution or combustion, could be determined.

Materials and Equipment:

-

A precise calorimeter (e.g., a bomb calorimeter for combustion or a solution calorimeter for dissolution)

-

A sensitive thermometer or temperature probe

-

A known mass of this compound

-

A known volume of solvent (e.g., water for dissolution) or a combustible sample holder

-

An ignition source (for bomb calorimetry)

Procedure (Conceptual for Enthalpy of Dissolution):

-

A known mass of the solvent is placed in the calorimeter, and the system is allowed to reach thermal equilibrium. The initial temperature (Tinitial) is recorded.

-

A precisely weighed sample of this compound is added to the solvent.

-

The mixture is stirred to ensure complete dissolution, and the temperature change is monitored until a stable final temperature (Tfinal) is reached.

-

The heat absorbed or released by the solution (qsolution) is calculated using the formula: qsolution = m × c × ΔT where m is the total mass of the solution, c is the specific heat capacity of the solution, and ΔT is the temperature change (Tfinal - Tinitial).

-

The enthalpy change of the reaction (ΔH) is then determined by the relation ΔH = -qsolution / n, where n is the number of moles of the dissolved substance.

Visualizations: Reaction Pathways and Logical Relationships

Diagrams created using the DOT language provide clear visualizations of the chemical transformations and applications of this compound.

Synthesis of this compound Stereoisomers

The stereochemical outcome of the bromination reaction is dependent on the stereochemistry of the starting alkene.

Caption: Stereospecific synthesis of this compound isomers.

Role in Biochemical Research

This compound is utilized in biochemical studies to probe and understand metabolic pathways and enzyme function.[7][8]

Caption: Investigating metabolic processes with this compound.

References

- 1. This compound, meso- | C4H4Br2O4 | CID 641611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. meso-2,3-Dibromosuccinic acid | 608-36-6 [chemicalbook.com]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. Making sure you're not a bot! [oc-praktikum.de]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound | 608-36-6 | Benchchem [benchchem.com]

- 8. chemimpex.com [chemimpex.com]

Spectroscopic Properties of 2,3-Dibromosuccinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 2,3-dibromosuccinic acid, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring these spectra are also provided, along with a workflow diagram for the spectroscopic analysis of this compound.

Core Spectroscopic Data

The spectroscopic data for this compound are summarized below, providing key values for the identification and characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of this compound in solution. The data presented here were obtained in dimethyl sulfoxide-d6 (DMSO-d₆).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | 4.52 | Singlet | 2H, CHBr |

| ¹H | 13.75 | Broad Peak | 2H, COOH |

| ¹³C | 170.2 | - | COOH |

| ¹³C | 62.8 | - | C-Br |

Note: The singlet for the CHBr protons in the ¹H NMR spectrum is characteristic of the meso isomer due to the plane of symmetry in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound. The following data were obtained from a potassium bromide (KBr) pellet.

Table 2: Key IR Absorption Bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200–2500 | Broad | O-H stretch (Carboxylic Acid) |

| 1715 | Strong | C=O stretch (Carboxylic Acid) |

| 1270 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The data below were obtained by electron ionization (EI) at 70 eV.

Table 3: Mass Spectrometry Fragmentation Data for this compound.

| m/z | Ion | Relative Abundance (%) |

| 274 | [M]⁺ | 15 |

| 195 | [M−Br]⁺ | 40 |

| 117 | [C₄H₅O₄]⁺ | 100 |

| 79 | [Br]⁺ | 85 |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy: KBr Pellet Method

This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of solid this compound.[1][2][3][4]

-

Sample and KBr Preparation : Dry high-purity KBr powder in an oven to remove any absorbed water. Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.

-

Grinding : Add the KBr to an agate mortar and grind it to a fine powder. Then, add the this compound to the mortar and continue to grind the mixture for 3-5 minutes to ensure a homogenous sample with a small particle size.

-

Pellet Formation : Transfer the ground mixture to a pellet die. Assemble the die and press the powder using a hydraulic press at approximately 8-10 tons of pressure for 2-5 minutes.

-

Sample Analysis : A transparent or semi-transparent pellet will be formed. Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer.

-

Data Acquisition : Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the preparation of a sample of this compound for ¹H and ¹³C NMR analysis.[5][6][7][8]

-

Sample Weighing : Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Dissolution : Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) to the vial.

-

Homogenization : Gently agitate or vortex the vial to ensure the complete dissolution of the solid. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Sample Transfer : Transfer the clear solution to the NMR tube.

-

Data Acquisition : Place the NMR tube in the spectrometer's probe. Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures, including locking, tuning, and shimming.

Mass Spectrometry (MS): Direct Inlet Method

This protocol describes the analysis of solid this compound using a direct sample inlet with electron ionization (EI).[9]

-

Sample Loading : Place a small amount of solid this compound (typically less than 1 mg) into a capillary tube or sample cup for the direct inlet probe.

-

Probe Insertion : Insert the probe into the mass spectrometer's ion source.

-

Vaporization : Gradually heat the probe to vaporize the sample directly into the ion source.

-

Ionization and Analysis : The vaporized molecules are then ionized by a 70 eV electron beam. The resulting ions are separated by the mass analyzer and detected.

-

Data Acquisition : Record the mass spectrum, noting the molecular ion and the characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. shimadzu.com [shimadzu.com]

- 3. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 4. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 5. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 7. sites.uclouvain.be [sites.uclouvain.be]

- 8. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 9. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note & Protocol: Synthesis of meso-2,3-Dibromosuccinic Acid from Fumaric Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

The stereospecific synthesis of chiral molecules is a cornerstone of modern organic chemistry and drug development. meso-2,3-Dibromosuccinic acid is a valuable chiral building block and intermediate in the synthesis of various biologically active molecules and pharmaceuticals.[1] The addition of bromine to the double bond of fumaric acid proceeds via an anti-addition mechanism, resulting in the stereospecific formation of the meso-diastereomer.[2][3][4] This application note provides a detailed protocol for the synthesis of meso-2,3-dibromosuccinic acid from fumaric acid, including reaction conditions, purification, and characterization data. The methodology is robust, offering high yields and purity suitable for further synthetic applications.

Data Presentation

A summary of the key quantitative data for the synthesis of meso-2,3-dibromosuccinic acid is presented in the table below.

| Parameter | Value | Reference |

| Starting Material | Fumaric Acid | |

| Molecular Formula | C₄H₄O₄ | |

| Molecular Weight | 116.07 g/mol | |

| Melting Point | 287 °C | [5] |

| Product | meso-2,3-Dibromosuccinic Acid | |

| Molecular Formula | C₄H₄Br₂O₄ | [6][7] |

| Molecular Weight | 275.88 g/mol | [6][8] |

| Theoretical Yield | Based on 1:1 molar ratio with fumaric acid | |

| Experimental Yield | 63-98% | [5][9] |

| Melting Point | 255-256 °C (with decomposition) | [5][6] |

| Appearance | Colorless crystals or white crystalline powder | [5][7] |

Experimental Protocol

This protocol is adapted from established literature procedures and provides a reliable method for the synthesis of meso-2,3-dibromosuccinic acid.[5][9][10]

Materials and Equipment:

-

Fumaric acid

-

Bromine

-

2 N Hydrochloric acid (for recrystallization)

-

Ice water

-

100 mL two-neck round-bottom flask

-

Reflux condenser

-

Addition funnel with pressure equalization

-

Heatable magnetic stirrer and stir bar

-

Ice bath

-

Suction filtration apparatus (Büchner funnel, filter flask)

-

Rotary evaporator

-

Desiccator

Procedure:

Reaction Setup:

-

Safety Precaution: This reaction must be performed in a well-ventilated fume hood due to the hazardous and corrosive nature of bromine vapors.[5]

-

In a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel, combine 11.6 g (100 mmol) of fumaric acid and 40 mL of water.[5]

-

Heat the mixture to boiling with vigorous stirring to ensure the fumaric acid is well suspended.[5][10]

Addition of Bromine:

-

While the fumaric acid suspension is boiling and stirring, add 5.7 mL (18 g, 110 mmol) of bromine dropwise from the addition funnel.[5]

-

The rate of addition should be controlled such that the brown color of the bromine disappears before the next drop is added.[5]

-

After the complete addition of bromine, a slight excess of bromine color should persist, indicating the reaction is complete.

Work-up and Purification:

-

Cool the reaction mixture to room temperature, and then further cool it in an ice bath to approximately 10 °C. Crystallization of the product will occur during cooling.[5][9]

-

Collect the crude product by suction filtration using a Büchner funnel.[5]

-

Wash the crystals several times with 20 mL portions of ice-cold water to remove any unreacted starting materials and hydrobromic acid.[5][9]

-

Dry the crude product to a constant weight in a desiccator. The expected yield of the crude product is approximately 23.7 g.[5]

Recrystallization:

-

For further purification, recrystallize the crude product from 2 N hydrochloric acid. Note: Using boiling water for recrystallization can lead to the elimination of HBr.[5]

-

Dissolve the crude product in a minimal amount of hot 2 N HCl, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by suction filtration, wash with a small amount of ice-cold water, and dry in a desiccator.

-

The expected yield of the purified product is approximately 17.4 g (63%).[5]

Visualizations

Reaction Mechanism:

The bromination of fumaric acid proceeds through a stereospecific anti-addition. The initial electrophilic attack of bromine on the double bond forms a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by the bromide ion occurs from the opposite face of the bromonium ion, leading to the formation of the meso-2,3-dibromosuccinic acid.[2][11][12]

Caption: Reaction mechanism for the synthesis of meso-2,3-dibromosuccinic acid.

Experimental Workflow:

The following diagram outlines the key steps in the experimental procedure for the synthesis and purification of meso-2,3-dibromosuccinic acid.

Caption: Experimental workflow for the synthesis of meso-2,3-dibromosuccinic acid.

References

- 1. chemimpex.com [chemimpex.com]

- 2. norbidar.com [norbidar.com]

- 3. homework.study.com [homework.study.com]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. Making sure you're not a bot! [oc-praktikum.de]

- 6. 2,3-Dibromosuccinic Acid [drugfuture.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 内消旋-2,3-二溴丁二酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. US3465037A - Production of meso this compound - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. youtube.com [youtube.com]

- 12. brainly.com [brainly.com]

Protocol for the synthesis of racemic 2,3-Dibromosuccinic acid.

An Application Note and Protocol for the Synthesis of Racemic 2,3-Dibromosuccinic Acid

Introduction

This compound is a halogenated derivative of succinic acid that serves as a key intermediate in the synthesis of various dicarboxylic acid derivatives.[1] It exists as two stereoisomers: a racemic mixture of enantiomers ((2R,3R) and (2S,3S)-2,3-dibromosuccinic acid) and an achiral meso compound ((2R,3S)-2,3-dibromosuccinic acid).

The synthesis of these isomers is a classic example of a stereospecific reaction in organic chemistry. The electrophilic addition of bromine to the double bond of a starting alkene proceeds via a cyclic bromonium ion intermediate, resulting in an anti-addition of the two bromine atoms.[2] Consequently, the stereochemistry of the starting alkene dictates the stereochemistry of the product:

-

Maleic Acid (cis-isomer) undergoes anti-addition to yield the racemic mixture of (2R,3R) and (2S,3S)-2,3-dibromosuccinic acid.[3]

-

Fumaric Acid (trans-isomer) undergoes anti-addition to yield the meso-2,3-dibromosuccinic acid .[2][4]

This protocol provides a detailed methodology for the synthesis of racemic this compound using maleic acid as the starting material. The significant difference in the melting points of the racemic and meso products is a key characteristic used for their identification.[2]

Materials and Equipment

-

Reagents:

-

Maleic acid (C₄H₄O₄)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Liquid bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or other suitable anhydrous solvent for bromine solution

-

Petroleum ether

-

Deionized water (for washing)

-

Ice

-

-

Equipment:

-

Round-bottom flask (appropriate size for the reaction scale)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Reflux condenser (optional, for controlling solvent evaporation)

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders

-

Büchner funnel and filter flask for vacuum filtration

-

Vacuum source

-

Melting point apparatus

-

Fume hood

-

Experimental Protocol